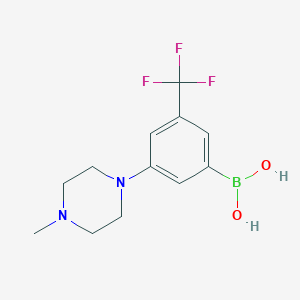
(3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. The compound contains a trifluoromethyl group, a piperazine ring, and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced onto the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology: In biological research, (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can be used as a probe to study enzyme activity and protein interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles .
Medicine: Its unique structural features make it a candidate for designing inhibitors of specific enzymes or receptors .
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .
作用机制
The mechanism of action of (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, allowing it to inhibit enzyme activity or modulate protein function . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
相似化合物的比较
(4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid): This compound shares the trifluoromethyl and piperazine groups but differs in the position of the boronic acid moiety.
(3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid): This compound contains a sulfonyl group instead of a trifluoromethyl group, which can affect its reactivity and applications.
Uniqueness: (3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, piperazine ring, and boronic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H16BF3N2O2 |
|---|---|
分子量 |
288.08 g/mol |
IUPAC 名称 |
[3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BF3N2O2/c1-17-2-4-18(5-3-17)11-7-9(12(14,15)16)6-10(8-11)13(19)20/h6-8,19-20H,2-5H2,1H3 |
InChI 键 |
KTNSAGNLBLYIQF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)N2CCN(CC2)C)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



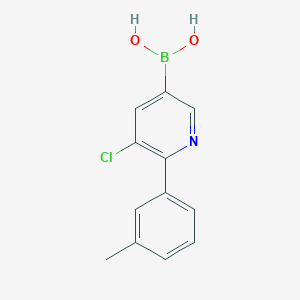
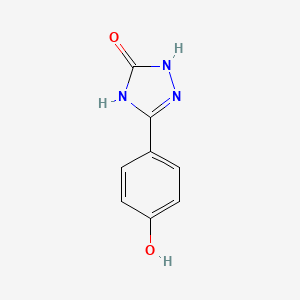
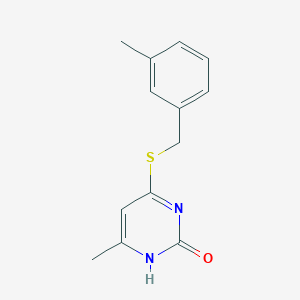
![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B14091400.png)
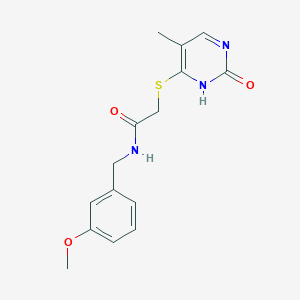
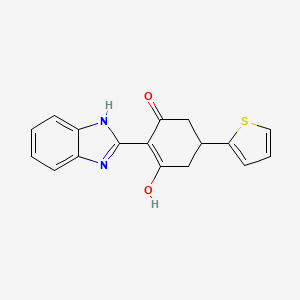
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091417.png)
![8-{3-[(2,4-dimethoxyphenyl)amino]propyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14091437.png)
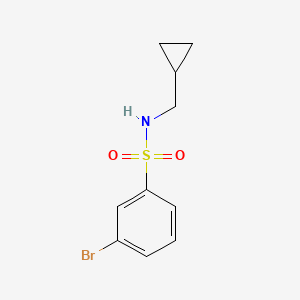
![6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B14091445.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14091452.png)

![2,5-Pyrrolidinedione, 1-[[(2E)-1-oxo-3-phenyl-2-propenyl]oxy]-](/img/structure/B14091461.png)
